1-(Quinoxalin-2-yl)ethanamine
CAS No.:
Cat. No.: VC15987147
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 1-quinoxalin-2-ylethanamine |
| Standard InChI | InChI=1S/C10H11N3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-7H,11H2,1H3 |
| Standard InChI Key | YITXQQSVANLVGU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC2=CC=CC=C2N=C1)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for the compound is (1S)-1-(quinoxalin-2-yl)ethan-1-amine, reflecting its chiral center at the ethanamine carbon . The quinoxaline core consists of a fused benzene-pyrazine system, with the ethanamine group attached at the pyrazine ring's C2 position. The (1S) configuration confers stereochemical specificity, critical for potential biological interactions .
Molecular Descriptors and Identifiers
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Molecular Formula: C₁₀H₁₁N₃
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SMILES Notation: CC@@HN
The stereospecific SMILES string confirms the (S)-configuration, while the InChIKey provides a unique identifier for database searches .
Synthetic Methodologies
Oxidative Amidation–Heterocycloannulation
Raghunadh et al. (2020) developed a metal-free route to quinoxalin-2-ones using 2,2-dibromo-1-arylethanones and aryl-1,2-diamines . Although optimized for ketone products, modifying the diamine component or introducing reductive amination steps might yield ethanamine derivatives .
Physicochemical Properties
While experimental data on solubility and melting points remain unreported, computational predictions based on structural analogs suggest:
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LogP: ~1.2 (moderate lipophilicity)
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Polar Surface Area: ~41 Ų (indicative of moderate membrane permeability)
The quinoxaline ring contributes to π-π stacking interactions, while the primary amine enables salt formation or Schiff base derivatization .
Applications in Drug Discovery
Lead Compound Optimization
The compound’s chiral center and modular structure allow for:
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Stereochemical diversification: Synthesis of (R)-enantiomers to study configuration-activity relationships.
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Functionalization: Acylation of the amine to improve pharmacokinetics .
Diagnostic Agent Development
Quinoxaline’s fluorescence properties (λₑₘ ~450 nm) could be harnessed for bioimaging probes when conjugated to targeting moieties .
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